2-bromo-N'-(1,1-dioxido-1,2-benzothiazol-3-yl)-N-(phenylsulfonyl)benzohydrazide
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Overview
Description
2-BROMO-N’-[(3E)-1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3(2H)-YLIDENE]-N-(PHENYLSULFONYL)BENZOHYDRAZIDE is a complex organic compound with significant potential in various scientific fields It is characterized by its unique structure, which includes a bromine atom, a benzisothiazole ring, and a phenylsulfonyl group
Preparation Methods
The synthesis of 2-BROMO-N’-[(3E)-1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3(2H)-YLIDENE]-N-(PHENYLSULFONYL)BENZOHYDRAZIDE typically involves multiple steps, starting with the preparation of intermediate compoundsThe final step often involves the condensation of the sulfonylated intermediate with benzohydrazide under controlled conditions .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can lead to the formation of corresponding amines and thiols.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-BROMO-N’-[(3E)-1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3(2H)-YLIDENE]-N-(PHENYLSULFONYL)BENZOHYDRAZIDE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has potential as a bioactive compound, with studies exploring its antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes or disrupt cellular processes by binding to specific proteins. The exact pathways and targets can vary depending on the specific application and the biological context .
Comparison with Similar Compounds
Similar compounds include other benzisothiazole derivatives and sulfonyl hydrazides. Compared to these compounds, 2-BROMO-N’-[(3E)-1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3(2H)-YLIDENE]-N-(PHENYLSULFONYL)BENZOHYDRAZIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Some similar compounds include:
- 2-Bromo-N,N-dimethylbenzamide
- 2-Bromo-1,1-dioxido-1,2-benzisothiazol-3(2H)-one .
This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C20H14BrN3O5S2 |
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Molecular Weight |
520.4 g/mol |
IUPAC Name |
N-(benzenesulfonyl)-2-bromo-N'-(1,1-dioxo-1,2-benzothiazol-3-yl)benzohydrazide |
InChI |
InChI=1S/C20H14BrN3O5S2/c21-17-12-6-4-10-15(17)20(25)24(31(28,29)14-8-2-1-3-9-14)22-19-16-11-5-7-13-18(16)30(26,27)23-19/h1-13H,(H,22,23) |
InChI Key |
SAGBDRJFUDRWTN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N(C(=O)C2=CC=CC=C2Br)NC3=NS(=O)(=O)C4=CC=CC=C43 |
Origin of Product |
United States |
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